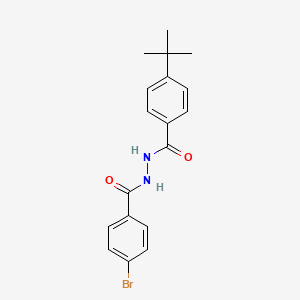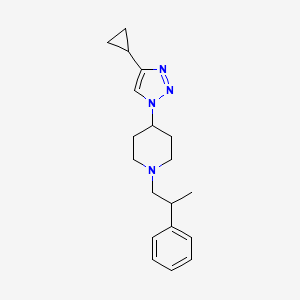![molecular formula C20H16N2O3S B5977165 6-[2-(2-quinolinylthio)propanoyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B5977165.png)
6-[2-(2-quinolinylthio)propanoyl]-2H-1,4-benzoxazin-3(4H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-[2-(2-quinolinylthio)propanoyl]-2H-1,4-benzoxazin-3(4H)-one is a chemical compound that has gained attention in the scientific community due to its potential applications in biochemical and physiological research. This compound is known for its ability to interact with various biological pathways in the body, making it a valuable tool for studying the mechanisms of disease and developing new treatments.
作用机制
The mechanism of action of 6-[2-(2-quinolinylthio)propanoyl]-2H-1,4-benzoxazin-3(4H)-one is complex and involves interactions with various biological pathways in the body. This compound has been shown to inhibit the activity of certain enzymes and signaling pathways, which can lead to changes in cellular behavior and function. Additionally, this compound has been shown to have antioxidant properties, which can help to protect cells from oxidative damage.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-[2-(2-quinolinylthio)propanoyl]-2H-1,4-benzoxazin-3(4H)-one are diverse and depend on the specific biological pathways that are targeted. This compound has been shown to have anti-inflammatory effects, which can help to reduce inflammation in the body. Additionally, this compound has been studied for its potential use in treating neurodegenerative diseases, as it has been shown to have neuroprotective effects.
实验室实验的优点和局限性
The use of 6-[2-(2-quinolinylthio)propanoyl]-2H-1,4-benzoxazin-3(4H)-one in lab experiments has several advantages and limitations. One advantage of this compound is its ability to target specific biological pathways, which can help to elucidate the mechanisms of disease and develop new treatments. Additionally, this compound has been shown to have low toxicity in animal studies, which makes it a safer alternative to other compounds that may have harmful side effects. However, one limitation of this compound is its complex mechanism of action, which can make it difficult to interpret experimental results.
未来方向
There are several future directions for research on 6-[2-(2-quinolinylthio)propanoyl]-2H-1,4-benzoxazin-3(4H)-one. One potential area of research is the development of new treatments for cancer and other diseases, based on the mechanisms of action of this compound. Additionally, further studies are needed to understand the specific biological pathways that are targeted by this compound, which can help to identify new therapeutic targets. Finally, more research is needed to understand the long-term effects of this compound on the body, including its potential for toxicity and side effects.
合成方法
The synthesis of 6-[2-(2-quinolinylthio)propanoyl]-2H-1,4-benzoxazin-3(4H)-one involves a multi-step process that requires specialized equipment and expertise. The most common method for synthesizing this compound involves the reaction of 2-aminobenzoic acid with 2-chloroethanol and 2-mercaptoquinoline in the presence of a base catalyst. The resulting product is then purified and characterized using various analytical techniques.
科学研究应用
The unique chemical structure of 6-[2-(2-quinolinylthio)propanoyl]-2H-1,4-benzoxazin-3(4H)-one makes it a valuable tool for scientific research in various fields. This compound has been shown to have potential applications in cancer research, as it can inhibit the growth and proliferation of cancer cells by targeting specific signaling pathways. Additionally, this compound has been studied for its potential use in treating bacterial infections, as it has been shown to have antibacterial activity against a variety of pathogens.
属性
IUPAC Name |
6-(2-quinolin-2-ylsulfanylpropanoyl)-4H-1,4-benzoxazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O3S/c1-12(26-19-9-7-13-4-2-3-5-15(13)22-19)20(24)14-6-8-17-16(10-14)21-18(23)11-25-17/h2-10,12H,11H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQSMPUZMRMJMTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC2=C(C=C1)OCC(=O)N2)SC3=NC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-quinolin-2-ylsulfanylpropanoyl)-4H-1,4-benzoxazin-3-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 4-({[1-(2-chlorobenzyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}amino)benzoate](/img/structure/B5977082.png)


![1-[(1-ethynylcyclohexyl)oxy]-3-(1-pyrrolidinyl)-2-propanol hydrochloride](/img/structure/B5977107.png)
![N-[4-(2-methyl-1H-imidazol-1-yl)phenyl]-1-[3-(1H-pyrazol-1-yl)propyl]-3-piperidinecarboxamide](/img/structure/B5977111.png)
![N-(3-chloro-4-methoxyphenyl)-3-{1-[(1-methyl-1H-benzimidazol-2-yl)methyl]-3-piperidinyl}propanamide](/img/structure/B5977120.png)
![2-[5-(isopropylthio)-4-phenyl-4H-1,2,4-triazol-3-yl]phenol](/img/structure/B5977126.png)
![3-[(4-benzyl-1H-1,2,3-triazol-1-yl)methyl]-1-(methylsulfonyl)piperidine](/img/structure/B5977134.png)
![2-amino-9-[(2-hydroxyethoxy)methyl]-8-(4-morpholinyl)-1,9-dihydro-6H-purin-6-one](/img/structure/B5977143.png)
![2-[(4-oxo-6-phenyl-1,4-dihydro-2-pyrimidinyl)thio]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5977149.png)
![7-(2,3-dimethoxybenzyl)-2-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-2,7-diazaspiro[4.5]decane](/img/structure/B5977154.png)
![1-(4-fluorophenyl)-4-[1-(1,3-thiazol-2-ylmethyl)-3-piperidinyl]piperazine](/img/structure/B5977162.png)
![2-{4-[(4-{4-methyl-3-[(methylamino)sulfonyl]phenyl}-1-phthalazinyl)amino]phenyl}acetamide](/img/structure/B5977177.png)
![3-{[2-(3-ethyl-5-isoxazolyl)-1-pyrrolidinyl]carbonyl}-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5977185.png)